molecular formula C6H5Cl2NO3S B8645058 3,5-Dichlorosulphanilic acid

3,5-Dichlorosulphanilic acid

Cat. No.: B8645058
M. Wt: 242.08 g/mol
InChI Key: FOUDIUBFAMPYQA-UHFFFAOYSA-N
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Description

3,5-Dichlorosalicylic acid (CAS: 609-99-4) is a halogenated derivative of salicylic acid, characterized by two chlorine substituents at the 3- and 5-positions of the aromatic ring.

Properties

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

4-amino-3,5-dichlorobenzenesulfonic acid

InChI

InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H,10,11,12)

InChI Key

FOUDIUBFAMPYQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to 2,6-Dichloroaniline

The compound undergoes hydrolysis in concentrated sulfuric acid to yield 2,6-dichloroaniline, a key intermediate in agrochemical synthesis:

Alternative methods using p-aminobenzenesulfonic acid derivatives report total yields of 70–76% under similar conditions .

Schiff Base Formation

The amino group participates in condensation reactions with carbonyl compounds to form bioactive Schiff bases. For example:

  • Reaction :

    3,5-Dichlorosulphanilic acid+SalicylaldehydeN-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic acid\text{3,5-Dichlorosulphanilic acid} + \text{Salicylaldehyde} \rightarrow \text{N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic acid}
  • Conditions : Microwave-assisted synthesis in aqueous medium .

  • Applications : The sodium salt derivative exhibits potent antibacterial activity against Staphylococcus aureus (MIC: 0.0194 µmol/cm³) .

Sulfonation and Desulfonation

The sulfonic acid group undergoes reversible sulfonation/desulfonation under acidic or thermal conditions:

  • Sulfonation : Reacts with sulfur trioxide (SO₃) or chlorosulfonic acid to form polysulfonated derivatives .

  • Desulfonation : Heating in concentrated H₂SO₄ removes the -SO₃H group, yielding dichloroaniline intermediates .

Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic substitutions, though reactivity is moderated by chlorine’s deactivating effects:

  • Nitration : Limited by ring deactivation; requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Further chlorination is sterically hindered but achievable under radical-initiated conditions.

Coordination Chemistry

The sulfonic acid and amino groups act as ligands in metal complexes:

  • Example : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, characterized by UV-Vis and IR spectroscopy .

Mechanistic Insights

  • Chlorination : Directed by the sulfonamide group, H₂O₂ acts as an oxidizing agent to facilitate electrophilic chlorination .

  • Hydrolysis : Protonation of the sulfonamide group by H₂SO₄ weakens the S-N bond, enabling cleavage to form aniline derivatives .

Comparison with Similar Compounds

3,5-Dinitrosalicylic Acid

Structural Differences: Replaces chlorine atoms with nitro (-NO₂) groups at positions 3 and 4.

  • Reactivity: Nitro groups enhance electrophilic substitution reactivity. Nitration of phenolic compounds can generate explosive byproducts under heat .
  • Toxicity : Causes skin irritation, contact dermatitis, and respiratory issues such as asthma-like symptoms via Reactive Airways Dysfunction Syndrome (RADS). Long-term ecological risks include aquatic toxicity and groundwater contamination due to nitrate byproducts .
  • Applications : Primarily used in analytical chemistry (e.g., DNS assay for reducing sugars) and as a reagent in organic synthesis .

3,5-Dichlorophthalic Acid

Structural Differences : Contains a phthalic acid backbone (two -COOH groups) with chlorine substituents at positions 3 and 5.

  • Synthesis : Produced via zinc-mediated dechlorination of N-substituted tetrachlorophthalimides, a process distinct from isomerization .
  • Applications: Used in synthesizing plant growth regulators (e.g., U.S. Pat. Nos. 3,940,419 and 4,017,299) .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences : Features a catechol (3,4-dihydroxy) group and an acrylic acid side chain.

  • Reactivity: Antioxidant properties due to phenolic hydroxyl groups. Acts as a free radical scavenger .
  • Applications : Used in food preservation, cosmetics, and pharmacological research (e.g., anti-inflammatory and anticancer studies) .

Comparative Analysis Table

Property 3,5-Dichlorosalicylic Acid 3,5-Dinitrosalicylic Acid 3,5-Dichlorophthalic Acid Caffeic Acid
Substituents 3-Cl, 5-Cl, -OH, -COOH 3-NO₂, 5-NO₂, -OH, -COOH 3-Cl, 5-Cl, two -COOH 3-OH, 4-OH, CH₂=CH-COOH
Toxicity Acute Toxicity Cat. 4 (oral) RADS, aquatic toxicity Not explicitly reported Low (GRAS status for food use)
Ecological Impact WGK 3 (severe aquatic hazard) Nitrate pollution, groundwater risk Not explicitly reported Biodegradable, low environmental risk
Key Applications Enzyme inhibition, protein studies Analytical reagents, organic synthesis Plant growth regulators Antioxidants, food/cosmetic additives

Toxicity and Environmental Risks

  • 3,5-Dichlorosalicylic Acid : Requires N95 masks, goggles, and gloves due to acute toxicity and irritancy .
  • 3,5-Dinitrosalicylic Acid : Strict PPE (e.g., EN 374-certified gloves, PVC aprons) and engineering controls (local exhaust ventilation) are mandated to mitigate explosion risks and occupational asthma .

Regulatory and Handling Guidelines

  • Occupational Exposure : For 3,5-dinitrosalicylic acid, OSHA emphasizes minimizing airborne concentrations to prevent sensory irritation and chronic respiratory effects .
  • Ecological Compliance: Disposal of nitro derivatives must avoid surface water contact to prevent nitrate accumulation and carcinogenic N-nitrosamine formation .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichlorosulphanilic acid, and how do reaction conditions influence yield and purity?

To synthesize this compound, researchers should compare chlorination methods (e.g., electrophilic substitution vs. diazotization) and monitor reaction parameters such as temperature, solvent polarity, and catalyst type. For example, sulfonation of aniline derivatives followed by controlled chlorination is a common pathway. Characterization via HPLC or NMR can validate purity and structural integrity, with attention to byproduct formation (e.g., incomplete chlorination) . Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like sulfonic acid (–SO₃H) and hydroxyl (–OH) through peaks at 1030–1150 cm⁻¹ (S=O stretching) and 3200–3600 cm⁻¹ (O–H stretching). Nuclear magnetic resonance (NMR) should highlight aromatic proton environments (e.g., para-substituted chlorines at δ 7.2–7.5 ppm in ¹H NMR) and carbon-chlorine couplings in ¹³C NMR. Mass spectrometry (MS) can confirm molecular weight (C₆H₅Cl₂NO₃S) and fragmentation patterns .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for purification?

The compound’s solubility is highly pH-dependent due to its sulfonic acid group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions but precipitates in acidic conditions. Recrystallization from ethanol-water mixtures is recommended for purification. Researchers should perform solubility tests at incremental pH levels and use gravimetric analysis to assess recovery efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in bioactivity data (e.g., antimicrobial efficacy) may arise from variations in assay conditions, such as microbial strain selection, incubation time, or compound concentration. A systematic review should include:

  • Replication of experiments under standardized protocols.
  • Statistical meta-analysis of dose-response curves.
  • Cross-validation using orthogonal assays (e.g., disc diffusion vs. microbroth dilution).
    Controlled studies must account for solvent effects (e.g., DMSO cytotoxicity) and stability of the compound in culture media .

Q. What strategies can be employed to study the acid-base behavior of this compound in non-aqueous solvents?

Potentiometric titration in non-aqueous media (e.g., acetonitrile or methanol) using a glass electrode calibrated with standard buffers can determine pKa shifts. Researchers should compare results with computational models (e.g., DFT calculations) to assess solvation effects. UV-Vis spectroscopy at varying pH levels can also track deprotonation of the sulfonic acid group, with spectral shifts indicating ionization states .

Q. How does the compound’s stability under oxidative or photolytic conditions impact its applicability in long-term studies?

Accelerated stability testing via exposure to UV light (ICH Q1B guidelines) or hydrogen peroxide can identify degradation products. High-resolution LC-MS should monitor hydrolytic cleavage of sulfonic acid groups or chlorine displacement. For photostability, controlled irradiation chambers with calibrated light sources (e.g., xenon arcs) are essential. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. What experimental designs are suitable for probing the interaction of this compound with serum proteins or cellular membranes?

Isothermal titration calorimetry (ITC) can quantify binding affinity to albumin, while circular dichroism (CD) spectroscopy tracks conformational changes in proteins. For membrane interactions, Langmuir-Blodgett trough experiments or fluorescence anisotropy using labeled liposomes are recommended. Data interpretation should include Scatchard analysis for binding stoichiometry and thermodynamic parameters (ΔG, ΔH) .

Methodological Guidance

  • Data Contradiction Analysis : Follow ’s framework to compare results with prior literature, highlighting methodological divergences (e.g., reagent purity, instrumentation) .
  • Error Propagation : Use ’s guidelines to calculate uncertainties in spectroscopic or titration data and report confidence intervals .
  • Literature Review : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem, EPA DSSTox) over commercial platforms, per and .

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